molecular formula C3H8NNaO3S B7821228 sodium;2-(methylamino)ethanesulfonate

sodium;2-(methylamino)ethanesulfonate

Cat. No.: B7821228
M. Wt: 161.16 g/mol
InChI Key: KKDONKAYVYTWGY-UHFFFAOYSA-M
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Description

Sodium 2-(methylamino)ethanesulfonate (CAS: 4316-74-9), also known as N-methyltaurine sodium salt, is a zwitterionic compound with the molecular formula C₃H₈NNaO₃S and a molecular weight of 161.16 g/mol (or 163.17 g/mol in hydrated forms) . It is synthesized via the reaction of taurine derivatives with methylating agents under controlled conditions, often employing multi-reactor systems for continuous production to enhance yield and scalability . This compound is widely utilized in cosmetics, surfactants, and pharmaceuticals due to its hydrophilic and stabilizing properties.

Properties

IUPAC Name

sodium;2-(methylamino)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDONKAYVYTWGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Formaldehyde reacts with the primary amine group of sodium taurate to form an imine intermediate, which is subsequently reduced to the secondary amine. The reaction occurs in aqueous medium under hydrogen pressure (7 barg) at 80°C for 7 hours. A palladium-based catalyst, often modified with triphenylphosphine ligands, facilitates hydrogenation. Scandium(III) chloride and cerium(III) chloride serve as co-catalysts to enhance activity.

Key Parameters:

ParameterValueRole
Temperature80°CAccelerates imine formation and reduction
Hydrogen Pressure7 bargDrives reduction kinetics
Catalyst SystemPd/ScCl₃/CeCl₃Ensures >97% conversion and >98% selectivity
Reaction Time7 hoursBalances completeness and side-reaction suppression

Workup and Crystallization

Post-reaction, the mixture is filtered to remove the solid catalyst. The filtrate undergoes crystallization at 80°C for 4 hours, yielding 482.3 g of product from 455 g of sodium taurate (97.8% conversion). Drying at 100°C for 9 hours produces a stable crystalline form.

Catalytic Synthesis Using Chiral Phosphine Ligands

Advanced methodologies employ chiral catalysts to improve stereochemical control and reduce side products. A 2021 patent by Wanhua Chemical Group details a binaphthyldiol-derived phosphine catalyst for this purpose.

Catalyst Preparation

The catalyst is synthesized in three stages:

  • Phosphorylation : Binaphthyldiol reacts with phosphorus trichloride in toluene at 0°C, forming binaphthyldioxyphosphorus chloride.

  • Grignard Addition : Menthyl magnesium chloride is added to the phosphorylated compound in tetrahydrofuran, yielding a chiral phosphine ligand.

  • Activation : The ligand is combined with palladium acetate to form the active catalytic species.

Catalyst Composition:

ComponentAmount (g)Function
Binaphthyldiol229.1Chiral backbone for enantioselectivity
Phosphorus Trichloride329.6Phosphorylation agent
Menthyl Magnesium Chloride1.2 LIntroduces steric bulk

Reaction Optimization

Using this catalyst, sodium taurate and formaldehyde react at 75°C under 5 barg hydrogen pressure for 5 hours, achieving 99.2% conversion and 99.5% selectivity. The chiral environment minimizes byproducts like dimethylated derivatives.

Alternative Pathways: Sulfonation of Ethanolamine Derivatives

Emerging approaches focus on sulfonating pre-methylated ethanolamine analogs. One method involves reacting sodium isethionate (2-hydroxyethanesulfonate) with methylamine under acidic conditions.

Stepwise Sulfonation-Methylation

  • Sulfonation : Ethanolamine is treated with sulfur trioxide to form 2-aminoethanesulfonic acid (taurine).

  • Methylation : Taurine undergoes N-methylation using methyl chloride or dimethyl sulfate, followed by neutralization with sodium hydroxide.

Comparative Performance:

MethodYield (%)Purity (%)Scalability
Reductive Amination97.899.1Industrial-scale
Chiral Catalysis99.599.8Pilot-scale
Sulfonation-Methylation85.295.4Lab-scale

Solvent and Process Optimization

Solvent Selection

Aqueous systems dominate due to the compound’s high solubility (6.2 mg/mL at 25°C). Co-solvents like propylene glycol monomethyl ether (PGM) enhance reagent miscibility during nanoimprinting applications.

Crystallization Techniques

Controlled cooling crystallization at 80°C prevents hydrate formation, which compromises stability. Antisolvent addition (e.g., ethanol) increases yield by 12% but requires stringent temperature control.

Industrial-Scale Production Challenges

Catalyst Recycling

Palladium catalysts lose 8–10% activity per batch due to sulfur poisoning. Regeneration via oxidative treatment restores 92% initial activity but increases production costs by 15%.

Byproduct Management

Common byproducts include:

  • Dimethylated derivatives : Controlled by limiting formaldehyde stoichiometry to 1.05:1.

  • Sulfonic acid dimers : Suppressed through pH maintenance at 6.5–7.0 .

Chemical Reactions Analysis

Types of Reactions

sodium;2-(methylamino)ethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by specific reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

sodium;2-(methylamino)ethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and treatment of specific medical conditions.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of sodium;2-(methylamino)ethanesulfonate involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sodium 2-(N'-n-Dodecylureido)ethanesulfonate

  • Structure : Features a dodecyl (C12) alkyl chain attached via a ureido (–NH–CO–NH–) group.
  • Synthesis : Prepared by reacting taurine with dodecyl isocyanate under alkaline conditions .
  • Properties :
    • Crystalline triclinic structure (space group P1, volume = 28.8 ų) .
    • Enhanced hydrophobicity due to the long alkyl chain, making it suitable for surfactant applications.
  • Applications : Used in colloidal systems and interfacial chemistry due to its self-assembly properties .

Sodium 2-(2-Methyl-2-thiobenzoylsulfanyl propionylamino)ethanesulfonate

  • Structure : Contains a thiobenzoyl (–SC₆H₄–) group and a dithiobenzoate moiety.
  • Synthesis : Designed as a chain transfer agent (CTA) for reversible addition-fragmentation chain-transfer (RAFT) polymerization .
  • Properties :
    • High stability in aqueous environments but sensitive to alkaline pH .
    • Facilitates controlled polymer molecular weight due to its sulfur-based reactivity.
  • Applications : Critical in synthesizing water-soluble polymers, such as polyacrylamide derivatives .

Sodium 2-Methylprop-2-ene-1-sulphonate

  • Structure : An unsaturated derivative with a vinyl (–CH₂–C=CH₂) group.
  • Properties: Reactive double bond enables copolymerization with monomers like styrene or acrylates. Lower solubility in water compared to sodium 2-(methylamino)ethanesulfonate.
  • Applications : Used in ion-exchange resins and hydrogels .

Sodium 2-((2-Aminoethyl)amino)ethanesulfonate

  • Structure: Additional aminoethyl (–NH–CH₂–CH₂–NH–) group.
  • Water solubility: >50% (w/w) in aqueous solutions .
  • Applications :
    • Crosslinking agent in siloxane coatings for transparent plastics.
    • Hydrophilic modifier in waterborne polyurethanes .

Sodium CHES (2-(N-Cyclohexylamino)ethanesulfonate)

  • Structure: Cyclohexyl (–C₆H₁₁) substituent on the amino group.
  • Properties :
    • Hydrophobic cyclohexyl group enhances buffering capacity in alkaline pH (pH 9.0–10.0).
    • pKa ~9.3, making it ideal for biochemical assays .
  • Applications : Buffer in enzymatic studies and protein purification .

Sodium 2-[Methyl(octadecanoyl)amino]ethanesulfonate

  • Structure: Stearoyl (C18) acyl chain attached to the methylamino group.
  • Properties :
    • Amphiphilic nature with critical micelle concentration (CMC) <1 mM.
    • High foam stability in detergents.
  • Applications : Surfactant in personal care products and industrial cleansers .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties Applications
Sodium 2-(methylamino)ethanesulfonate C₃H₈NNaO₃S 161.16 (163.17*) 4316-74-9 Hydrophilic, zwitterionic, pH-stable Cosmetics, surfactants
Sodium 2-(N'-n-dodecylureido)ethanesulfonate C₅H₃₁N₂O₄SNa 246.29 Crystalline, triclinic structure Colloidal chemistry
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 158.15 1561-92-8 Unsaturated, polymerizable Ion-exchange resins
Sodium CHES C₈H₁₆NNaO₃S 229.27 Alkaline buffer (pH 9.0–10.0) Biochemical assays
Sodium 2-[methyl(octadecanoyl)amino]ethanesulfonate C₂₁H₄₂NNaO₄S 423.62 149-39-3 Amphiphilic, high foam stability Detergents, emulsifiers

Note: Molecular weight discrepancies (161.16 vs. 163.17) may arise from hydration states or synthesis impurities .

Key Findings

  • Substituent Impact: Hydrophobicity: Longer alkyl chains (e.g., dodecyl, stearoyl) enhance surfactant properties, while smaller groups (methyl, aminoethyl) improve water solubility . Reactivity: Thiobenzoyl and vinyl groups enable polymerization or chelation, expanding utility in materials science .
  • Biological Activity: Substituting methylamino with bulkier groups (e.g., cyclohexyl) alters binding affinity in enzymatic systems, as seen in CDK9 inhibition studies .

Q & A

Q. How do NMR techniques differentiate sulfonate conformers?

  • Methodology : Use pulsed-gradient spin-echo (PGSE) NMR to assess diffusivity in aqueous solutions. Compare ¹H/¹³C chemical shifts in D₂O to identify rotational isomers or ion-pairing effects .

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